

# 5-Bromo-1-phenyl-1H-benzimidazole molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *5-Bromo-1-phenyl-1H-benzimidazole*

Cat. No.: *B1280724*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **5-Bromo-1-phenyl-1H-benzimidazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of **5-Bromo-1-phenyl-1H-benzimidazole**. Benzimidazole derivatives are a critical class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological activities. This document details the physicochemical properties, spectroscopic data, and a representative synthetic protocol for **5-Bromo-1-phenyl-1H-benzimidazole**, serving as a vital resource for researchers engaged in drug discovery and materials science.

## Molecular Structure and Physicochemical Properties

**5-Bromo-1-phenyl-1H-benzimidazole** is an aromatic heterocyclic compound featuring a benzene ring fused to a phenyl-substituted imidazole ring, with a bromine atom attached to the benzene moiety. The substitution pattern is crucial for its chemical reactivity and biological interactions.

The key quantitative data for this compound are summarized in the table below for easy reference.

Property	Data	Reference
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrN <sub>2</sub>	[1]
Molecular Weight	273.13 g/mol	[1]
CAS Number	221636-18-6	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br</chem>	[1]
InChI	InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H	[1]
InChIKey	OCVMHOYOAZUGSK-UHFFFAOYSA-N	[1]
Predicted pKa	3.61 ± 0.10	[1]
Storage Conditions	Room Temperature, Sealed in Dry Conditions	[1]

## Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. While a complete, published dataset for this specific isomer is not readily available, the expected spectral characteristics can be reliably inferred from closely related analogs and fundamental principles.

### Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For **5-Bromo-1-phenyl-1H-benzoimidazole**, the spectrum is expected to show:

- Aromatic C-H Stretching: Peaks typically appear above 3000 cm<sup>-1</sup>.

- **C=N Stretching:** A characteristic absorption for the imidazole ring is expected around 1615-1630  $\text{cm}^{-1}$ . The related compound, 5-bromo-2-phenyl-1H-benzimidazole, shows this peak at 1617  $\text{cm}^{-1}$ .[\[2\]](#)
- **Aromatic C=C Stretching:** Multiple bands in the 1450-1600  $\text{cm}^{-1}$  region are characteristic of the benzene and imidazole rings.
- **Absence of N-H Stretch:** Critically, unlike its 1H-benzimidazole precursor, this N-substituted compound will lack the broad N-H stretching band typically seen around 3400  $\text{cm}^{-1}$ .[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum will provide information on the hydrogen environments. The expected signals would include multiplets in the aromatic region (typically  $\delta$  7.0-8.0 ppm) corresponding to the protons on the phenyl ring and the substituted benzene ring of the benzimidazole core. The absence of a highly deshielded N-H proton signal (often seen  $>12$  ppm in unsubstituted benzimidazoles) is a key indicator of successful N-phenylation.[\[2\]](#)
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum should display 13 distinct signals for each unique carbon atom, unless symmetry results in overlapping peaks. The aromatic and heterocyclic carbons are expected to resonate in the  $\delta$  110-155 ppm range.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- **Molecular Ion Peak:** The calculated molecular weight is 273.13 Da.[\[1\]](#) High-resolution mass spectrometry (HRMS) would show a molecular ion peak  $[\text{M}+\text{H}]^+$  at approximately  $m/z$  274.0022. The related isomer, 5-bromo-2-phenyl-1H-benzimidazole, has a calculated  $[\text{M}+\text{H}]^+$  of 273.0022, with an experimental value found at 273.0019.[\[2\]](#)
- **Isotopic Pattern:** A defining feature in the mass spectrum will be the isotopic pattern of bromine. Due to the nearly 1:1 natural abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, the spectrum will exhibit two molecular ion peaks,  $[\text{M}]^+$  and  $[\text{M}+2]^+$ , of almost equal intensity, which is a definitive signature for a monobrominated compound.

## Experimental Protocols: Synthesis

The synthesis of **5-Bromo-1-phenyl-1H-benzimidazole** can be effectively achieved via a two-step process: first, the formation of the 5-bromobenzimidazole core, followed by N-arylation.

## Step 1: Synthesis of 5-Bromo-1H-benzimidazole Intermediate

This step involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon.

- Reactants:
  - 4-Bromo-1,2-benzenediamine (1.0 eq)
  - Trimethyl orthoformate (excess, as reagent and solvent)
  - Concentrated Hydrochloric Acid (catalytic amount)
- Procedure:
  - To a solution of 4-bromo-1,2-benzenediamine in N,N-dimethylformamide (DMF), add trimethyl orthoformate.
  - Concentrate the mixture, then add a catalytic amount of concentrated hydrochloric acid.
  - Stir the reaction mixture at room temperature for approximately 1 hour, monitoring completion by Thin-Layer Chromatography (TLC).
  - Upon completion, dilute the mixture with deionized water and neutralize to pH 7 using a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with ethyl acetate.
  - Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole.[\[3\]](#)

## Step 2: N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination

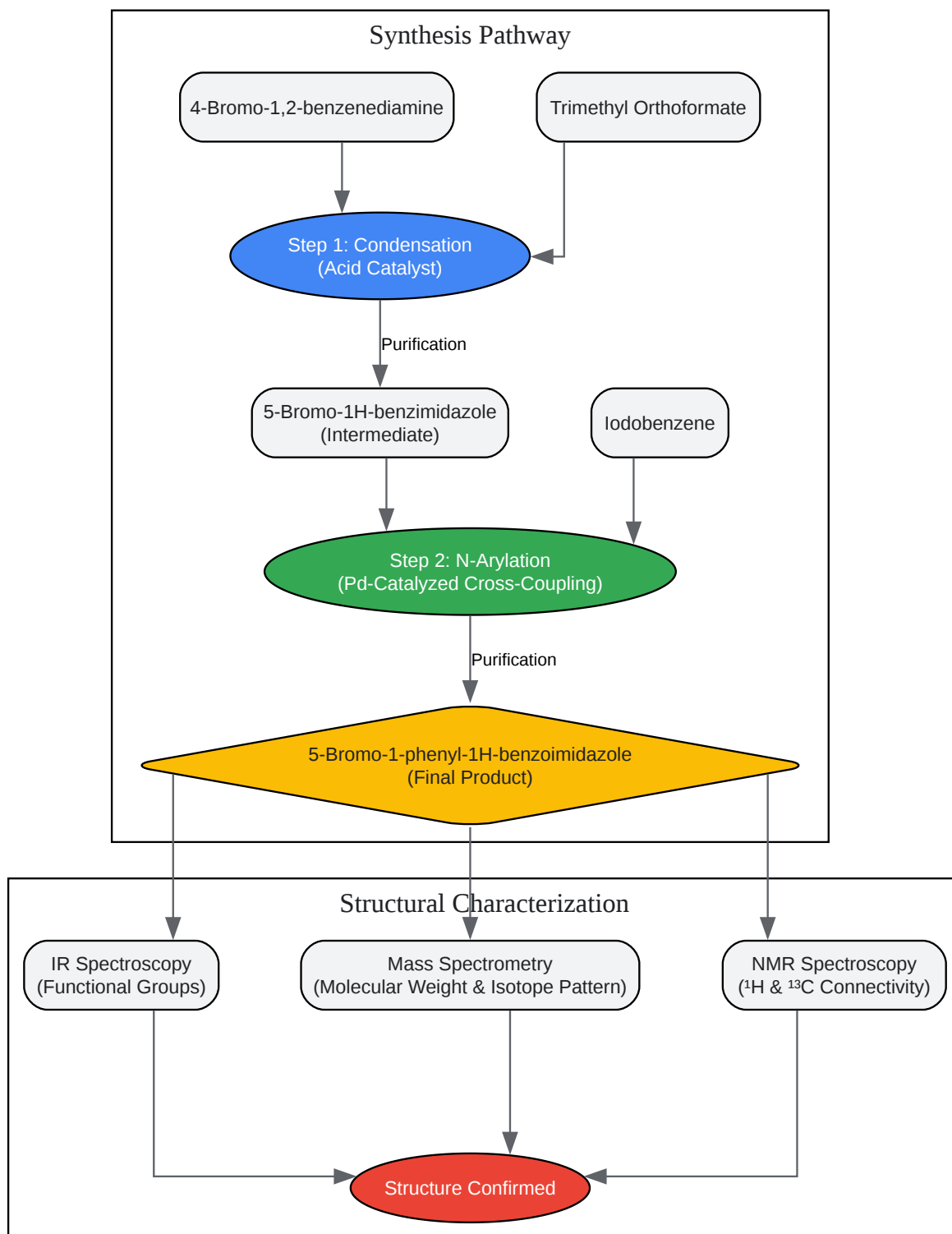
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, suitable for coupling the benzimidazole intermediate with an aryl halide.<sup>[4][5]</sup>

- Reactants & Reagents:
  - 5-Bromo-1H-benzimidazole (1.0 eq)
  - Iodobenzene or Bromobenzene (1.2 eq)
  - Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd<sub>2</sub>(dba)<sub>3</sub>] (e.g., 1-2 mol%)
  - Phosphine Ligand: Xantphos (e.g., 2-4 mol%)
  - Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K<sub>3</sub>PO<sub>4</sub>) (2.0 eq)
  - Solvent: Anhydrous Toluene or Dioxane
- Procedure:
  - In a glovebox or under an inert atmosphere (e.g., Argon), add the palladium catalyst and the phosphine ligand to a dry reaction vessel (e.g., a Schlenk tube).
  - Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.
  - Add 5-bromo-1H-benzimidazole, the aryl halide, and the base to the reaction vessel.
  - Seal the vessel and heat the mixture with stirring (e.g., 100-110 °C) for 12-24 hours.
  - Monitor the reaction progress by TLC or GC-MS.
  - After completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.
  - Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

- Purify the crude product by flash column chromatography on silica gel to obtain pure **5-Bromo-1-phenyl-1H-benzoimidazole**.<sup>[1]</sup>

## Visualization of Synthetic & Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **5-Bromo-1-phenyl-1H-benzoimidazole**.



[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **5-Bromo-1-phenyl-1H-benzimidazole**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [5-Bromo-1-phenyl-1H-benzoimidazole molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280724#5-bromo-1-phenyl-1h-benzoimidazole-molecular-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)